1-(3-Aminopropyl)-3-isopropylurea hydrochloride
Overview
Description
1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminopropyl group and an isopropylurea moiety, making it a versatile molecule for various synthetic and functional applications.
Mechanism of Action
Target of action
Compounds with an aminopropyl group, like “1-(3-Aminopropyl)-3-isopropylurea hydrochloride”, often interact with various biological targets. For instance, they can bind to receptors, enzymes, or other proteins within the cell . The exact target would depend on the specific structure of the compound and the biological context.
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound binds to an enzyme, it might inhibit or enhance the enzyme’s activity. This could lead to changes in the biochemical reactions that the enzyme is involved in .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the products of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the aminopropyl group might influence how well the compound is absorbed and distributed within the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound inhibits an enzyme, this could lead to a decrease in the products of the enzyme’s reactions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride typically involves the reaction of 3-aminopropylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-3-isopropylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
1-(3-Aminopropyl)-3-isopropylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and silanization processes.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Employed as a coupling agent in peptide synthesis.
Uniqueness
1-(3-Aminopropyl)-3-isopropylurea hydrochloride is unique due to its specific combination of aminopropyl and isopropylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications that require specific reactivity and functionality.
Properties
IUPAC Name |
1-(3-aminopropyl)-3-propan-2-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.ClH/c1-6(2)10-7(11)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURIYGVQPUBLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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